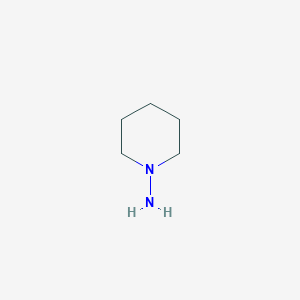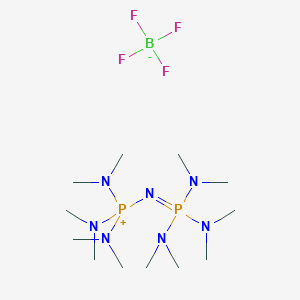![molecular formula C14H14N2O3S B145859 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid CAS No. 132483-51-3](/img/structure/B145859.png)
2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid, also known as MCTP, is a thiazole derivative that has gained attention in the field of medicinal chemistry due to its potential applications in drug development. This compound has been found to exhibit various biological activities, including anti-inflammatory and anti-tumor properties.
Aplicaciones Científicas De Investigación
2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid has been extensively studied for its potential applications in drug development. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid has also been reported to have anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid has been found to possess anti-oxidant and anti-microbial properties.
Mecanismo De Acción
The mechanism of action of 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid is not fully understood. However, it has been suggested that 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid exerts its anti-inflammatory activity by inhibiting the NF-κB signaling pathway. 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid has also been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway.
Efectos Bioquímicos Y Fisiológicos
2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid has also been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid has been found to possess anti-oxidant and anti-microbial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid has several advantages for lab experiments. It has a high yield and purity, which makes it easy to obtain. 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid is also stable under normal laboratory conditions, which makes it easy to handle. However, one limitation of 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid is its solubility. 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid is poorly soluble in water, which makes it difficult to use in aqueous-based experiments.
Direcciones Futuras
There are several future directions for the study of 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid. One area of research is the development of 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the investigation of the mechanism of action of 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid. Further studies are needed to fully understand the biochemical and physiological effects of 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid. Additionally, the development of new synthesis methods for 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid with improved solubility and stability is also an area of future research.
Conclusion:
In conclusion, 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid is a thiazole derivative that has potential applications in drug development. It exhibits anti-inflammatory and anti-tumor properties and possesses anti-oxidant and anti-microbial properties. The synthesis of 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid has a high yield and purity, and it is stable under normal laboratory conditions. However, its solubility is a limitation for its use in aqueous-based experiments. Future research should focus on the development of 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid-based drugs, investigation of its mechanism of action, and the development of new synthesis methods with improved solubility and stability.
Métodos De Síntesis
The synthesis of 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid involves the reaction of 2-aminothiazole with 4-bromoacetophenone followed by the reaction of the resulting intermediate with methyl isocyanate. The final product, 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid, is obtained through the hydrolysis of the methyl carbamate group using hydrochloric acid. This synthesis method has been reported to have a high yield and purity of the product.
Propiedades
Número CAS |
132483-51-3 |
|---|---|
Nombre del producto |
2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid |
Fórmula molecular |
C14H14N2O3S |
Peso molecular |
290.34 g/mol |
Nombre IUPAC |
2-[4-[4-(methylcarbamoyl)-1,3-thiazol-2-yl]phenyl]propanoic acid |
InChI |
InChI=1S/C14H14N2O3S/c1-8(14(18)19)9-3-5-10(6-4-9)13-16-11(7-20-13)12(17)15-2/h3-8H,1-2H3,(H,15,17)(H,18,19) |
Clave InChI |
MZSZLMATFFZZDP-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC)C(=O)O |
SMILES canónico |
CC(C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



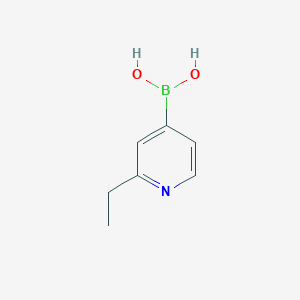
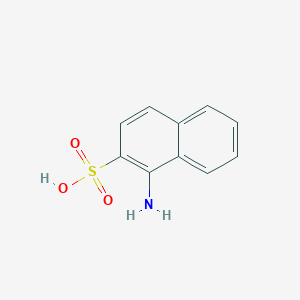
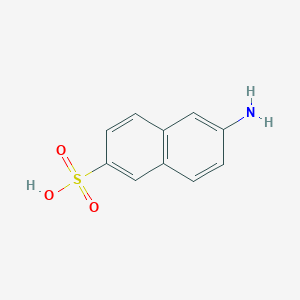
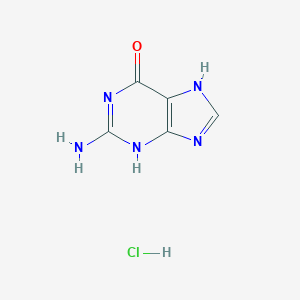
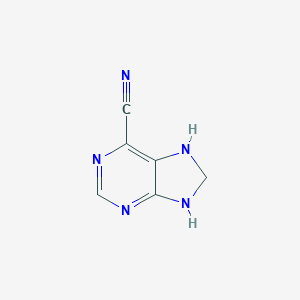
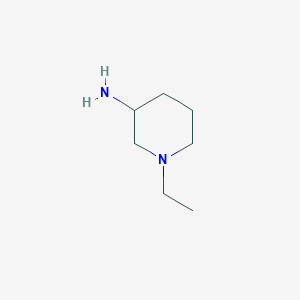
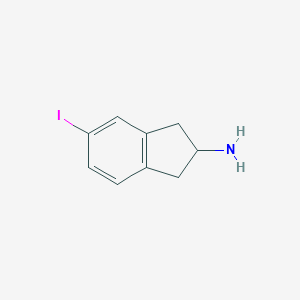
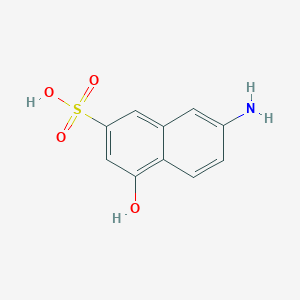
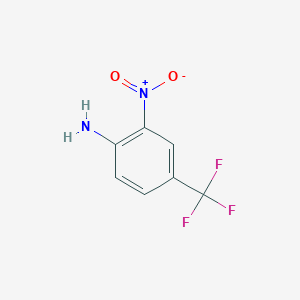
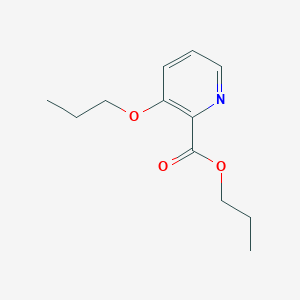
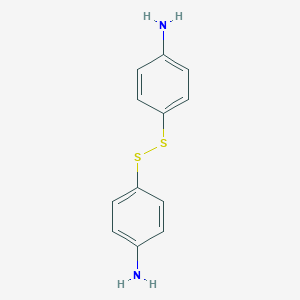
![2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B145803.png)
